3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Description
3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thienopyridine core with methyl substituents at the 3- and 4-positions and a carboxylic acid group at the 2-position. Its molecular formula is C₁₀H₉NO₂S (molecular weight: 207.25 g/mol), distinguishing it from the unsubstituted parent compound, thieno[2,3-b]pyridine-2-carboxylic acid (C₈H₅NO₂S, MW: 179.2 g/mol) . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thienopyridine derivatives, such as IKK inhibitors and antimicrobial agents .
Properties
IUPAC Name |
3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-5-3-4-11-9-7(5)6(2)8(14-9)10(12)13/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVUCYYNYUHHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from substituted pyridine derivatives or 1,3-diones, which undergo cyclization with sulfur-containing reagents to form the thieno ring fused to the pyridine nucleus. Subsequent functional group transformations introduce the carboxylic acid at the 2-position and methyl groups at the 3 and 4 positions.
Key Preparation Routes and Reaction Conditions
Cyclization via Reaction of 1,3-Diones with Cyanothioacetamide
- Starting Materials: 1,3-dione bearing appropriate substituents (R1 and R′) and cyanothioacetamide.
- Solvent: Ethanol (EtOH) or similar polar solvents.
- Base: Triethylamine or other suitable bases.
- Process: The 1,3-dione reacts with cyanothioacetamide to form substituted 2-mercaptonicotinonitrile intermediates.
- Further Steps: The intermediate reacts with chloro- or bromoacetamide in solvents like DMF, THF, or EtOH in the presence of bases such as sodium carbonate or sodium hydroxide to yield the thieno[2,3-b]pyridine carboxylic acid derivatives.
- Purification: Column chromatography, recrystallization, or HPLC are employed.
- Yield: Typically moderate to high (e.g., 83% for related sodium salt derivatives).
- Monitoring: Thin layer chromatography (TLC) is used to track reaction progress.
Reflux of 4,6-Dimethyl-3-cyano-2-chloropyridine with Thiourea
- Reaction: 4,6-Dimethyl-3-cyano-2-chloropyridine is refluxed with thiourea in dry ethanol for about 6 hours.
- Outcome: Formation of 1,2-dihydro-4,6-dimethyl-2-thioxopyridine-3-carbonitrile intermediate.
- Yield: Approximately 68%.
- Purification: Recrystallization from methanol.
- This intermediate is a key precursor for further functionalization to the target compound.
Cyclization with Chloroacetic Acid and Aldehydes
- Procedure: The pyridinethione intermediate is reacted with chloroacetic acid, an appropriate aldehyde, and sodium acetate in a mixture of acetic acid and acetic anhydride.
- Conditions: Heated under reflux for 8 hours.
- Work-up: Cooling, filtration, washing, and recrystallization from ethanol/water.
- Products: Substituted thieno[2,3-b]pyridine carboxylic acids with methyl groups introduced via aldehyde selection.
- This method allows for structural diversity by varying the aldehyde.
Alkylation of Pyridinethione with Alkyl Halides
- Reaction: The pyridinethione intermediate is treated with sodium hydroxide in ethanol, followed by addition of alkyl halides.
- Conditions: Stirring at room temperature for 2 hours.
- Work-up: Neutralization, filtration, washing, and recrystallization.
- Yield: Around 70% for certain derivatives.
- This step introduces alkyl substituents, such as methyl groups, on the thieno[2,3-b]pyridine core.
Oxidative and Functional Group Transformations
- Oxidative dimerization and other modifications of 3-aminothieno[2,3-b]pyridine derivatives have been reported using hypochlorite oxidation under various solvents, which may influence product formation and yield.
- These oxidative methods provide access to structurally related compounds and may be adapted for functionalization of carboxylic acid derivatives.
Summary Table of Preparation Steps
| Step No. | Starting Material(s) | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1,3-Dione + cyanothioacetamide | EtOH, triethylamine, room temp | 2-Mercaptonicotinonitrile intermediate | Moderate | TLC monitored, base-catalyzed cyclization |
| 2 | 4,6-Dimethyl-3-cyano-2-chloropyridine + thiourea | Reflux in dry EtOH, 6 h | 1,2-Dihydro-4,6-dimethyl-2-thioxopyridine-3-carbonitrile | 68 | Recrystallized from methanol |
| 3 | Pyridinethione intermediate + chloroacetic acid + aldehyde + sodium acetate | Reflux in acetic acid/acetic anhydride, 8 h | Substituted thieno[2,3-b]pyridine carboxylic acid derivatives | Variable | Structural diversity via aldehyde selection |
| 4 | Pyridinethione intermediate + alkyl halide | NaOH in ethanol, r.t., 2 h | Alkylated thieno[2,3-b]pyridine derivatives | ~70 | Alkylation step introducing methyl groups |
| 5 | 3-Aminothieno[2,3-b]pyridine derivatives | NaOCl oxidation (various solvents) | Oxidized/dimerized products | 37–64 | Oxidative functionalization |
Research Findings and Optimization Notes
- Reaction times and temperatures vary depending on specific substituents and reagents; reflux times range from 6 to 8 hours for key cyclization steps.
- Choice of base and solvent critically affects yields and purity.
- Oxidative methods using sodium hypochlorite can lead to regio- and stereoselective modifications, expanding the chemical space around the core scaffold.
- The methods described are adaptable and have been validated in multiple studies and patent disclosures, ensuring reproducibility and scalability for research and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: This compound is used in biological research to study its effects on various biological systems. It is often used in the development of new drugs and therapeutic agents due to its potential biological activity .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on different diseases and conditions, including its potential as an anti-inflammatory or anticancer agent .
Industry: In the industrial sector, this compound is used in the production of various chemical products. It is also used in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs in the Thienoheterocycle Family
Thieno[2,3-b]thiophene Derivatives
Compounds like 3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl derivatives (e.g., 3,3'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile)) share a fused thienothiophene core. These exhibit broad biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties, but differ in electronic properties due to sulfur vs. nitrogen in the pyridine ring .
Thieno[2,3-b]pyridine Derivatives
- VU0010010: 3-Amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. Substitutions: 4,6-dimethyl, 3-amino, and carboxamide groups. Activity: Not explicitly stated but structurally related to IKK inhibitors .
- LY2033298: 3-Amino-5-chloro-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide. Substitutions: Chloro, methoxy, methyl, and cyclopropylamide. Activity: Potential kinase modulation due to cyclopropylamide .
Key Structural Differences :
- The target compound retains a free carboxylic acid , enhancing hydrogen-bonding capacity and solubility in polar solvents compared to carboxamide derivatives (e.g., VU0010010, LY2033298).
Functional Group Modifications
Carboxylic Acid vs. Amide Derivatives
- 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic Acid: Higher aqueous solubility (due to -COOH) but lower cell permeability. Potential for salt formation (e.g., sodium salts) to improve bioavailability.
- Amide Derivatives (e.g., VU0010010, LY2033298) :
Physicochemical Properties
Key Insights :
- Methylation increases logP by ~0.8 compared to the parent compound, favoring passive diffusion.
- Carboxylic acid group reduces logP by ~1.7 compared to amide derivatives like VU0010010.
Biological Activity
3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid (3,4-DMTPCA) is a heterocyclic organic compound that belongs to the thienopyridine family. Its unique structure, characterized by a fused thiophene and pyridine ring with carboxylic acid functionality, has garnered attention for its potential biological activities. This article explores the biological activity of 3,4-DMTPCA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₀H₉NO₂S
- Molecular Weight : 207.25 g/mol
- Structure : The compound features two methyl groups at the 3 and 4 positions of the thieno ring and a carboxylic acid group at the 2 position of the pyridine ring .
The biological activity of 3,4-DMTPCA is primarily attributed to its interactions with various enzymes and cellular pathways:
- Enzyme Interaction : It has been reported to interact with enzymes involved in oxidative stress pathways, potentially acting as an inhibitor or modulator .
- Cell Signaling : The compound can influence cell signaling pathways and gene expression related to inflammatory responses and oxidative stress .
- Binding Affinity : Preliminary studies suggest that 3,4-DMTPCA may exhibit binding affinities with specific proteins involved in metabolic pathways .
Biological Activities
Research indicates that 3,4-DMTPCA exhibits various biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of 3,4-DMTPCA and its derivatives:
- Pim-1 Inhibition : A study reported significant Pim-1 inhibitory activity among thieno[2,3-b]pyridine derivatives. Compounds derived from this scaffold demonstrated IC50 values ranging from 1.18 to 8.83 μM against cancer cell lines MCF7, HCT116, and PC3 .
- Cytotoxic Effects : The most active derivatives showed potent cytotoxic effects consistent with their Pim-1 inhibition capabilities .
Anti-inflammatory Effects
The compound has been implicated in modulating inflammatory responses:
- Gene Expression Modulation : Research suggests that it may influence the expression of genes involved in inflammation .
Case Studies
A selection of case studies highlights the biological activity of 3,4-DMTPCA:
Q & A
Basic: What are the established synthetic routes for 3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid?
Answer:
A common synthetic approach involves cyclocondensation reactions starting with substituted pyridine or thiophene precursors. For example, derivatives of thieno[2,3-b]pyridine-2-carboxylic acid can be synthesized via reactions with nitriles or cyanopyridines under basic conditions. A documented method uses 4,6-diphenyl-3-cyanopyridine as a precursor, reacting it with thioglycolic acid or analogous thiol-containing reagents in dimethylformamide (DMF) with potassium hydroxide as a base. This yields the thienopyridine core, followed by methylation at the 3- and 4-positions using methyl halides or dimethyl sulfate . Solvent selection (e.g., DMF) and reaction temperature (80–100°C) are critical for achieving >70% yields.
Basic: What analytical techniques are used to confirm the structure of this compound?
Answer:
Structural confirmation relies on a combination of:
- NMR spectroscopy : H and C NMR identify substituent positions and confirm the thienopyridine scaffold. For example, aromatic protons in the pyridine ring typically appear as doublets between δ 7.5–8.5 ppm, while methyl groups resonate near δ 2.3–2.6 ppm .
- X-ray crystallography : Single-crystal studies reveal planar configurations with dihedral angles between the thiophene and pyridine rings (e.g., 5.2°–8.7°), influencing molecular packing via π–π stacking and hydrogen bonding .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Basic: What biological activities are associated with this compound?
Answer:
The compound is explored as a precursor for kinase inhibitors (e.g., IKKβ inhibitors) and antitumor agents due to its heterocyclic core, which mimics ATP-binding domains in enzymes. Studies highlight its role in disrupting inflammatory pathways (e.g., NF-κB signaling) and inducing apoptosis in cancer cell lines. Substituents like the 3,4-dimethyl groups enhance lipophilicity, improving membrane permeability .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
Key factors include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates and enhance nucleophilic attack on cyanopyridine precursors .
- Base strength : Potassium hydroxide outperforms weaker bases (e.g., NaHCO) in deprotonating thiols, accelerating cyclization .
- Temperature control : Maintaining 80–90°C prevents side reactions (e.g., decarboxylation) while ensuring complete ring closure.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product from unreacted starting materials .
Advanced: How do crystallographic data inform the compound’s stability and reactivity?
Answer:
X-ray studies reveal intermolecular hydrogen bonds between the carboxylic acid group and adjacent nitrogen atoms (N–H···O distances: 2.8–3.0 Å), enhancing crystalline stability. The near-planar structure (dihedral angle <10°) facilitates π–π interactions, which may correlate with solid-state stability and solubility limitations. Methyl groups at the 3- and 4-positions introduce steric hindrance, potentially reducing reactivity at the pyridine nitrogen .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., varying IC values across studies) may arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (IKKβ vs. IKKα) .
- Solubility factors : Poor aqueous solubility (common in thienopyridines) can lead to underreporting of activity. Use of DMSO as a co-solvent (≤0.1% v/v) is recommended to maintain bioavailability .
- Metabolic stability : Hepatic microsome assays can identify rapid degradation pathways, guiding structural modifications (e.g., fluorination at the 6-position) .
Advanced: What computational methods support the design of derivatives with enhanced activity?
Answer:
- Molecular docking : Models interactions with target proteins (e.g., IKKβ binding pocket, PDB: 3RZF). The carboxylic acid group often forms hydrogen bonds with Lys44 and Glu97 residues .
- QSAR studies : Correlate substituent electronic properties (Hammett σ constants) with inhibitory potency. Methyl groups at 3/4 positions increase hydrophobicity (π = +0.56), improving logP values .
- MD simulations : Predict conformational stability in aqueous environments, identifying derivatives with reduced torsional strain .
Advanced: What strategies address solubility challenges in formulation?
Answer:
- Salt formation : Sodium or potassium salts of the carboxylic acid improve aqueous solubility (e.g., >5 mg/mL in PBS) .
- Prodrug approaches : Esterification of the carboxylic acid (e.g., ethyl ester) enhances permeability, with in vivo hydrolysis regenerating the active form .
- Nanoformulation : Liposomal encapsulation or polymeric nanoparticles (e.g., PLGA) mitigate precipitation in biological media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
